3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS 1391086-45-5 properties
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS 1391086-45-5 properties
An In-depth Technical Guide to 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1391086-45-5) and its Structural Class
Disclaimer: As of early 2026, specific experimental data for 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine under the CAS number 1391086-45-5 is not extensively available in public scientific literature or commercial databases. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical framework based on the well-established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The principles, protocols, and predicted data herein are derived from authoritative sources and analysis of structurally related analogs, offering a robust starting point for researchers and drug development professionals investigating this specific molecule or its derivatives.
Introduction: The Tetrahydroisoquinoline Core as a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This bicyclic heterocyclic system is a "privileged scaffold," meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities.[2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that interact with specific biological targets. THIQ derivatives are found in numerous alkaloids and have been developed into drugs for various therapeutic areas, including cancer, inflammation, and neurological disorders.[3][4][5]
The subject of this guide, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, incorporates three key features onto this scaffold: a secondary amine within the heterocyclic ring, a chiral center at the C3 position due to the methyl group, and a primary aromatic amine at the C5 position. This specific combination of functional groups suggests significant potential for forming targeted interactions with enzymes or receptors and opens avenues for further derivatization in drug discovery programs.
Section 1: Physicochemical and Predicted Properties
While experimental data is scarce, we can infer the core physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine through computational modeling and comparison with known analogs like 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3) and 3-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 29726-60-1).[6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂ | --- |
| Molecular Weight | 162.23 g/mol | --- |
| XLogP3 | 1.5 - 2.0 | Computational Prediction |
| Hydrogen Bond Donors | 2 (Primary and Secondary Amines) | --- |
| Hydrogen Bond Acceptors | 2 (Nitrogen Atoms) | --- |
| pKa₁ (Aromatic Amine) | ~4.5 - 5.0 | Inferred from Aniline Analogs |
| pKa₂ (Secondary Amine) | ~9.0 - 9.5 | Inferred from THIQ Analogs |
| Predicted Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water, but forms soluble salts in acidic aqueous solutions. | Chemical Principle |
The presence of both a basic secondary amine and a less basic aromatic amine makes the molecule's behavior in solution pH-dependent. At physiological pH (~7.4), the secondary amine will be predominantly protonated, rendering the molecule cationic.
Section 2: Strategies for Synthesis
The construction of the THIQ core is a well-trodden path in organic synthesis. The primary challenge lies in controlling regioselectivity and, if desired, the stereochemistry at the C3 position.
Primary Synthetic Route: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the most renowned method for synthesizing THIQs.[8][9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[8][10]
Causality of the Method: This reaction is powerful because it forms the entire heterocyclic ring in a single, often high-yielding, step from readily available precursors. The choice of acid catalyst and reaction conditions is critical; harsher conditions (strong acids, heat) are needed for less electron-rich aromatic rings.[8]
Hypothetical Protocol for 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine:
A plausible Pictet-Spengler approach would start with a substituted phenylethylamine precursor.
-
Precursor Synthesis: The key starting material, 2-(2,6-dinitrophenyl)propan-1-amine, would first be synthesized.
-
Reduction: The dual nitro groups would be reduced to primary amines, for example, using catalytic hydrogenation (H₂, Pd/C) or a chemical reductant like SnCl₂. The less sterically hindered amine would be more reactive in the subsequent step.
-
Pictet-Spengler Cyclization: The resulting diamine is reacted with acetaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). The more nucleophilic aliphatic amine condenses with acetaldehyde to form an iminium ion. The electron-rich aromatic ring then attacks this electrophile to form the THIQ core.
-
Purification: The final product is isolated and purified using column chromatography or crystallization of a salt (e.g., hydrochloride).
Diagram 1: Pictet-Spengler Reaction Workflow
Caption: Hypothetical Pictet-Spengler synthesis workflow.
Alternative Route: Bischler-Napieralski Reaction
An alternative involves the Bischler-Napieralski reaction, followed by reduction.[1] This two-step process consists of:
-
Cyclization: An N-acyl-β-phenylethylamine is cyclized using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline.
-
Reduction: The resulting imine is then reduced, typically with sodium borohydride (NaBH₄), to yield the final THIQ.
Trustworthiness of the Protocol: This method is highly reliable and offers an alternative when the Pictet-Spengler reaction is not suitable, particularly for less activated aromatic systems. The two-step nature allows for the isolation and purification of the dihydroisoquinoline intermediate, which can be a self-validating checkpoint in the synthesis.
Section 3: Spectroscopic and Analytical Characterization
Confirming the structure of a novel compound is paramount. A combination of spectroscopic techniques would be required for unambiguous characterization.
Table 2: Expected Analytical Signatures
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: 3 protons on the benzene ring, likely in the 6.5-7.5 ppm range, with coupling patterns dictated by their relative positions. - CH₂ at C1: Two diastereotopic protons, appearing as doublets or a complex multiplet. - CH at C3: A multiplet coupled to the methyl group and the C4 protons. - CH₂ at C4: Two diastereotopic protons, appearing as complex multiplets. - CH₃ at C3: A doublet around 1.2-1.5 ppm. - NH Protons: Two broad singlets (one for -NH₂ and one for the ring -NH-) that are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals, with the carbon bearing the amine group (C5) being highly shielded. - Aliphatic Carbons: Signals for C1, C3, and C4 in the aliphatic region (approx. 20-60 ppm). - Methyl Carbon: A signal in the upfield region (approx. 15-25 ppm). |
| Mass Spec (ESI-MS) | - [M+H]⁺ Ion: A prominent peak at m/z 163.12. - Key Fragments: Loss of the methyl group (m/z 148), loss of ammonia (m/z 146), and retro-Diels-Alder fragmentation of the heterocyclic ring.[11] |
| HPLC | - Method: Reversed-phase HPLC with a C18 column. - Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid to ensure protonation and good peak shape. |
Diagram 2: Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted ESI-MS fragmentation of the target molecule.
Section 4: Potential Biological Activity and Applications
The THIQ scaffold is a prolific pharmacophore. The specific substitutions on our target molecule allow for informed speculation on its potential biological roles.
-
CNS Activity: Many THIQ alkaloids interact with the central nervous system. The structural similarity to neurotransmitters like dopamine and serotonin suggests potential activity at their respective receptors or transporters. Derivatives have been investigated as neuroprotective agents and for treating neurodegenerative diseases like Alzheimer's.[3][12]
-
Anticancer Potential: The THIQ core is present in compounds with demonstrated anticancer activity.[5] The 5-amino group, in particular, provides a handle for further modification to improve potency or target specificity, a common strategy in medicinal chemistry.[1]
-
Enzyme Inhibition: The rigid structure is ideal for designing enzyme inhibitors. For example, THIQ derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), which is relevant for inflammatory diseases.[2]
Diagram 3: THIQ as a Core for Diverse Bioactivities
Caption: The THIQ scaffold serves as a versatile core structure.
Section 5: Safety and Handling
While no specific toxicology data exists for this compound, its structure as a substituted aromatic amine necessitates careful handling.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[14] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine represents an intriguing yet underexplored molecule within the rich chemical space of tetrahydroisoquinolines. While direct experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from close structural analogs. The synthetic pathways, particularly the Pictet-Spengler reaction, are robust and adaptable. The predicted spectroscopic signatures provide a clear roadmap for structural verification. Given the vast biological activities associated with the THIQ scaffold, this compound stands as a promising candidate for further investigation in medicinal chemistry and drug discovery programs. Future experimental work is essential to validate these predictions and unlock the full potential of this molecule.
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